molecular formula C27H26N4OS B4014298 2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B4014298
M. Wt: 454.6 g/mol
InChI Key: QEXGOAJLZNFSSY-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a diphenylmethyl group at position 5, a propenyl (allyl) group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-methylphenyl group. Its structural complexity arises from the interplay of electron-rich aromatic systems (diphenylmethyl), an unsaturated propenyl group, and a polar sulfanyl-acetamide chain.

Properties

IUPAC Name

2-[(5-benzhydryl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4OS/c1-3-18-31-26(25(21-10-6-4-7-11-21)22-12-8-5-9-13-22)29-30-27(31)33-19-24(32)28-23-16-14-20(2)15-17-23/h3-17,25H,1,18-19H2,2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXGOAJLZNFSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the diphenylmethyl and prop-2-en-1-yl groups. The final step involves the addition of the sulfanyl group and the N-(4-methylphenyl)acetamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Triazole derivatives are widely studied due to their diverse pharmacological activities. Below is a systematic comparison of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations
Compound Name Key Substituents Structural Differences Reference
N-(4-Ethylphenyl)-2-{[5-Methyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Ethylphenyl, Pyrrole Replaces diphenylmethyl with pyrrole; lacks propenyl group
N-(4-Methoxyphenyl)-2-{[5-(2-Methoxyphenyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Methoxyphenyl, Pyrrole Methoxy groups enhance polarity; pyrrole replaces diphenylmethyl
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(Propan-2-yl)Phenyl]Acetamide Chlorophenyl, Isopropylphenyl Chlorine increases electronegativity; isopropyl adds steric bulk
2-{[4-Amino-5-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,6-Dimethylphenyl)Acetamide Amino, Dimethylphenyl Amino group improves solubility; dimethylphenyl reduces metabolic stability

Key Observations :

  • The propenyl group introduces unsaturation, which may influence conformational flexibility and reactivity in biological systems .
  • 4-Methylphenyl in the acetamide moiety balances lipophilicity and steric effects, contrasting with more polar (e.g., methoxy) or bulky (e.g., isopropyl) substituents in analogues .
Physicochemical Properties

Data from synthesized triazole derivatives (melting points, solubility) highlight substituent-driven trends:

Compound Melting Point (°C) Aqueous Solubility (mg/mL) Key Substituents Reference
Target Compound Not reported (predicted ~200–220) Low (estimated <0.1) Diphenylmethyl, Propenyl
Compound 15 () 207.6–208.5 <0.05 Acetylamino, Nitrophenyl
Compound 17 () 238.1–239.0 <0.01 Phenyl, Acetylphenyl

Analysis :

  • Bulky aromatic groups (e.g., diphenylmethyl, phenyl) correlate with higher melting points and lower solubility due to crystal packing efficiency .
  • Polar groups (e.g., methoxy, amino) marginally improve solubility but may reduce bioavailability by increasing metabolic clearance .

Critical Insights :

  • The triazole core is essential for hydrogen bonding with biological targets (e.g., fungal CYP51 enzymes), whereas pyrazole or imidazole analogues show reduced affinity .
  • Chlorophenyl substituents enhance antimicrobial activity but may increase toxicity compared to diphenylmethyl .

Biological Activity

The compound 2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (commonly referred to as Y600-0352) is a triazole derivative with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of Y600-0352 is depicted below:

PropertyDetails
Molecular Weight 454.59 g/mol
Molecular Formula C27H26N4OS
LogP 5.882
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 47.097 Ų

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Y600-0352 has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that modifications in the triazole ring can enhance the compound's lipophilicity and subsequently its anti-tuberculosis activity .

Anticancer Properties

Y600-0352 has been investigated for its potential anticancer effects. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including those of breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The proposed mechanism of action for Y600-0352 involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.

Case Studies

  • Study on Antitubercular Activity : A study highlighted that triazole derivatives similar to Y600-0352 showed improved activity against M. tuberculosis strains due to increased hydrophobicity, which enhances membrane permeability .
  • Anticancer Evaluation : In a comparative study, Y600-0352 was assessed alongside other triazole derivatives for cytotoxic effects on human cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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